molecular formula C10H19N B14397413 2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine CAS No. 87401-60-3

2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine

Cat. No.: B14397413
CAS No.: 87401-60-3
M. Wt: 153.26 g/mol
InChI Key: LPGHOCARIMVINE-UHFFFAOYSA-N
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Description

2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring. This compound is part of a broader class of bioactive natural products and synthetic analogs that exhibit a range of biological activities. The unique structure of this compound makes it a valuable target for synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through a diastereoselective strategy involving a Pd/Au-relay catalyzed reaction. This method utilizes (Z)-1-iodo-1,6-diene and alkyne as starting materials, which undergo sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 to achieve excellent diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclopentane or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, potentially modulating their activity. For example, derivatives of this compound have been studied for their ability to inhibit protease-activated receptor 1 (PAR1), which plays a role in thrombotic cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to its specific substitution pattern and the presence of both cyclopentane and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87401-60-3

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,4-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine

InChI

InChI=1S/C10H19N/c1-8-6-11(2)7-9-4-3-5-10(8)9/h8-10H,3-7H2,1-2H3

InChI Key

LPGHOCARIMVINE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2C1CCC2)C

Origin of Product

United States

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